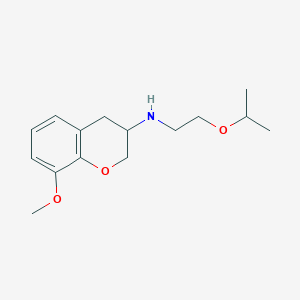![molecular formula C23H34N4O3 B6004608 1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B6004608.png)
1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine, also known as CTMP, is a synthetic compound that belongs to the class of piperazine derivatives. CTMP has been of interest to the scientific community due to its potential as a research tool in the study of dopamine transporters.
Wirkmechanismus
1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine acts as a selective and potent inhibitor of the dopamine transporter. It binds to the transporter protein and prevents the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
The inhibition of the dopamine transporter by 1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine can have various biochemical and physiological effects. The increase in dopamine levels in the synaptic cleft can lead to an increase in dopamine receptor activation, which can have various effects depending on the location of the receptors. For example, activation of dopamine receptors in the mesolimbic pathway can lead to feelings of pleasure and reward, while activation of dopamine receptors in the nigrostriatal pathway can lead to motor control and coordination.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine has several advantages as a research tool. It is a selective and potent inhibitor of the dopamine transporter, making it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, 1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine also has several limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, it is not selective for the dopamine transporter, and can also inhibit other monoamine transporters such as the norepinephrine transporter and the serotonin transporter.
Zukünftige Richtungen
There are several future directions for research on 1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine. One area of interest is the study of its long-term effects on dopamine levels and dopamine receptor activation. Another area of interest is the development of more selective and potent dopamine transporter inhibitors. Additionally, 1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine could be used in combination with other research tools such as optogenetics and chemogenetics to study the role of dopamine in various physiological and pathological processes.
Synthesemethoden
The synthesis of 1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine involves a multi-step process that begins with the reaction of 3-(3,4,5-trimethoxyphenyl)-1H-pyrazole-4-carbaldehyde with cyclohexylamine to form the corresponding imine. The imine is then reduced using sodium borohydride to give the corresponding amine, which is subsequently reacted with 1-chloro-4-(4-methylpiperazin-1-yl)butane to form 1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine has been used extensively in scientific research as a tool to study the dopamine transporter. The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. 1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}piperazine acts as a potent inhibitor of the dopamine transporter, preventing the reuptake of dopamine and leading to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels can be used to study the role of dopamine in various physiological and pathological processes such as addiction, depression, and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-cyclohexyl-4-[[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N4O3/c1-28-20-13-17(14-21(29-2)23(20)30-3)22-18(15-24-25-22)16-26-9-11-27(12-10-26)19-7-5-4-6-8-19/h13-15,19H,4-12,16H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJXGGJHGZVULR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(C=NN2)CN3CCN(CC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-YL]methyl}piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-ethyl-1-piperazinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6004541.png)
![2-{2-[4-(3-pyridinylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B6004551.png)

![3-methyl-N-(4-methylbenzyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6004568.png)
![3-{2-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004579.png)
![ethyl (4-{[1-(4-chlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6004585.png)
![2-[2-(2-pyrimidinylamino)ethyl]-4(3H)-quinazolinone trifluoroacetate](/img/structure/B6004593.png)
![3-{2-[4-(ethoxycarbonyl)-4-(3-fluorobenzyl)-1-piperidinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6004595.png)

![N-(2-(1,3-benzodioxol-5-yl)-1-{[2-(5-chloro-2-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B6004610.png)
![4-(dimethylamino)-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B6004613.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6004622.png)